molecular formula C19H19ClFNO2 B12340276 2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-

2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)-

Cat. No.: B12340276
M. Wt: 347.8 g/mol
InChI Key: HVQKJOBLPRKSOQ-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a biphenyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the biphenyl group. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Halogen substitution reactions on the biphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.

    1-Methyl-2-pyrrolidinone: A methylated derivative with different properties.

    2,5-Pyrrolidinedione: A related compound with a different ring structure.

Uniqueness

2-Pyrrolidinone, 5-[(5’-chloro-2’-fluoro[1,1’-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.

Biological Activity

The compound 2-Pyrrolidinone, 5-[(5'-chloro-2'-fluoro[1,1'-biphenyl]-4-yl)methyl]-3-(hydroxymethyl)-3-methyl-, (3S,5R)- is a derivative of pyrrolidinone that has garnered attention for its potential biological activities. Pyrrolidinones are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article aims to synthesize current research findings on the biological activity of this specific compound.

Chemical Structure and Properties

The compound features a pyrrolidinone core with various substituents that may influence its biological activity. Its structural formula can be represented as follows:

C17H19ClFNO3\text{C}_{17}\text{H}_{19}\text{ClF}\text{N}\text{O}_{3}

This structure is characterized by:

  • A pyrrolidinone ring.
  • A chloro and fluoro substituted biphenyl moiety.
  • A hydroxymethyl group at position 3.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidinone derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii. The mechanism of action often involves inhibition of key bacterial proteins such as penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.

CompoundTarget BacteriaInhibition TypeIC50 (µM)
2-Pyrrolidinone DerivativeP. aeruginosaPBP Inhibition4 ± 6
Similar DerivativeA. baumanniiCell Wall Synthesis31.25

Anticancer Activity

Pyrrolidinones have also been investigated for their anticancer properties. Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and ovarian (CH1) cancer cells. The anticancer mechanisms may involve apoptosis induction and cell cycle arrest.

CompoundCancer Cell LineMechanismIC50 (µM)
Pyrrolidine-Copper ComplexSW480 (Colon)Apoptosis Induction0.99 ± 0.09
Thiosemicarbazone DerivativeA549 (Lung)Cell Cycle Arrest3.82 ± 0.11

Anti-inflammatory Activity

Research indicates that certain pyrrolidinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property is crucial for developing treatments for inflammatory diseases.

Case Studies

  • Inhibition of PBP3 in Pseudomonas aeruginosa
    • A study screened a library of compounds and identified several pyrrolidine derivatives as potent inhibitors of PBP3 in Pseudomonas aeruginosa, with IC50 values indicating strong inhibition capabilities . This finding suggests the potential of these compounds in combating antibiotic-resistant strains.
  • Anticancer Efficacy Against Ovarian Carcinoma
    • Another investigation focused on the anticancer properties of thiohydantoin-pyrrolidine derivatives against ovarian carcinoma cell lines. The results showed significant cytotoxicity compared to standard treatments like cisplatin .

Properties

Molecular Formula

C19H19ClFNO2

Molecular Weight

347.8 g/mol

IUPAC Name

(3S,5R)-5-[[4-(5-chloro-2-fluorophenyl)phenyl]methyl]-3-(hydroxymethyl)-3-methylpyrrolidin-2-one

InChI

InChI=1S/C19H19ClFNO2/c1-19(11-23)10-15(22-18(19)24)8-12-2-4-13(5-3-12)16-9-14(20)6-7-17(16)21/h2-7,9,15,23H,8,10-11H2,1H3,(H,22,24)/t15-,19+/m1/s1

InChI Key

HVQKJOBLPRKSOQ-BEFAXECRSA-N

Isomeric SMILES

C[C@]1(C[C@H](NC1=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)CO

Canonical SMILES

CC1(CC(NC1=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.